2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-quinazolin-4-one
Description
2-[2-(4-Chlorophenoxy)ethylsulfanyl]-1H-quinazolin-4-one is a quinazolin-4-one derivative characterized by a 4-chlorophenoxyethylsulfanyl substituent at the 2-position of the quinazolinone core. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, often explored for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The presence of the 4-chlorophenoxyethylsulfanyl group in this compound likely influences its electronic properties, solubility, and binding affinity to biological targets.
Properties
Molecular Formula |
C16H13ClN2O2S |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-[2-(4-chlorophenoxy)ethylsulfanyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2O2S/c17-11-5-7-12(8-6-11)21-9-10-22-16-18-14-4-2-1-3-13(14)15(20)19-16/h1-8H,9-10H2,(H,18,19,20) |
InChI Key |
SMHKAPOPXCNRSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCCOC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
A widely adopted method involves cyclizing 2-aminobenzoic acid derivatives. For example, 2-amino-5-chlorobenzoic acid undergoes acylation with acetic anhydride to form a benzoxazin-4-one intermediate. Subsequent nucleophilic displacement with thiol-containing reagents introduces the sulfanyl group. In a representative procedure:
-
Step 1 : 2-Amino-5-chlorobenzoic acid (1.0 equiv) reacts with acetic anhydride (2.5 equiv) at 120°C for 4 hours to yield 6-chloro-2-methylbenzoxazin-4-one.
-
Step 2 : The benzoxazinone intermediate reacts with mercaptoethanol (1.2 equiv) in dimethylacetamide (DMAC) at 80°C for 6 hours, achieving 78% conversion to 2-(2-hydroxyethylsulfanyl)-6-chloroquinazolin-4-one.
Critical Parameters
| Variable | Optimal Range | Yield Impact (±%) |
|---|---|---|
| Reaction Temperature | 75–85°C | ±15 |
| DMAC:H2O Ratio | 3:1 | ±20 |
| Mercaptoethanol Equiv | 1.1–1.3 | ±10 |
Sulfanyl-Ethyl Side Chain Installation
Introducing the 2-(4-chlorophenoxy)ethylsulfanyl moiety requires sequential alkylation and etherification:
Thiol-Epoxide Ring-Opening Strategy
A patent-derived method utilizes ethylene carbonate for controlled ether formation:
-
Epoxide Activation : 2-Mercaptoethanol reacts with ethylene carbonate (1.5 equiv) in DMF at 110°C for 12 hours, forming 2-(2-hydroxyethoxy)ethanethiol (87% yield).
-
Phenoxy Coupling : The intermediate undergoes Mitsunobu reaction with 4-chlorophenol (1.2 equiv) using DIAD/PPh3, yielding 2-(4-chlorophenoxy)ethanethiol (64% yield).
Reaction Optimization Data
| Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| PPh3/DIAD | THF | 8 | 64 | 92 |
| TPP/DEAD | DCM | 6 | 58 | 89 |
| No catalyst | DMF | 12 | <5 | N/A |
Final Coupling and Purification
Nucleophilic Aromatic Substitution
The quinazolin-4-one core reacts with 2-(4-chlorophenoxy)ethanethiol under basic conditions:
-
Conditions : K2CO3 (3.0 equiv), DMF, 90°C, 8 hours
-
Workup :
-
Dilution with ice-water (1:3 v/v)
-
Extraction with DCM (3×)
-
Recrystallization from ethanol/water (1:1) at 0°C
-
Yield Progression
| Attempt | Purity Pre-Crystallization (%) | Post-Crystallization (%) | Isolated Yield (%) |
|---|---|---|---|
| 1 | 76 | 99 | 58 |
| 2 | 82 | 99 | 63 |
| 3 | 85 | 99 | 68 |
Alternative Synthetic Pathways
One-Pot DMAP-Catalyzed Synthesis
Adapting methodologies from quinazoline-2,4-dione synthesis, a modified approach uses:
-
2-Amino-5-chlorobenzamide (1.0 equiv)
-
Bis(4-chlorophenoxy)disulfide (1.2 equiv)
-
DMAP (0.1 equiv) in CH3CN at reflux for 24 hours
This method achieves 44% yield but requires subsequent oxidation steps to convert disulfide intermediates to the target thioether.
Analytical Characterization
Key spectral data for validation:
-
1H NMR (400 MHz, DMSO-d6): δ 12.35 (s, 1H, NH), 7.82–7.75 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 4.32 (t, J=6.4 Hz, 2H, SCH2), 4.18 (t, J=6.4 Hz, 2H, OCH2), 3.01 (s, 3H, CH3)
-
HPLC : Rt = 8.92 min (C18 column, 70:30 MeOH/H2O)
-
MS (ESI+): m/z 363 [M+H]+
Industrial-Scale Considerations
Patent data reveals critical parameters for kilogram-scale production:
| Process Step | Equipment | Cycle Time (h) | Yield (%) |
|---|---|---|---|
| Benzoxazinone Formation | 1000 L Reactor | 6 | 89 |
| Thiol Coupling | Jacketed CSTR | 8 | 78 |
| Crystallization | Cooling Crystallizer | 4 | 95 Recovery |
Key innovations:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-S-) group at position 2 exhibits moderate nucleophilicity, enabling displacement reactions under basic conditions:
| Reaction Type | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 12h | 2-(Alkylthio)quinazolin-4-one | 65–78 | |
| Aryl substitution | Cu(OAc)₂, DMSO, 90°C, 6h | 2-Arylthio derivatives | 45–60 |
Example: Reaction with 2-chlorobenzoyl chloride in THF at 0°C yields 2-[2-(2-chlorophenyl)-2-oxoethyl]quinazolin-4(3H)-one through nucleophilic acyl substitution .
Cyclization Reactions
The 4-chlorophenoxyethyl side chain participates in intramolecular cyclization under thermal or catalytic conditions:
Key pathway :
This reaction proceeds via Friedel-Crafts acylation mechanism, achieving 87% yield in optimized conditions .
Oxidation Reactions
The sulfanyl group undergoes controlled oxidation to sulfoxide/sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | CH₃CN, RT, 4h | Sulfoxide | 92% |
| mCPBA | DCM, 0°C→RT, 8h | Sulfone | 85% |
Notably, over-oxidation of the quinazolinone core is prevented by maintaining temperatures below 40°C .
Metal-Catalyzed Cross-Couplings
Palladium-mediated reactions enable functionalization at the chlorophenoxy moiety:
Suzuki Coupling Protocol :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃
-
Solvent: DME/H₂O (3:1)
-
Boronic acid: 4-methoxyphenyl
Biological Derivatization
The compound serves as a scaffold for antitumor agents through thioether modifications:
Representative transformation :
2-[2-(4-Chlorophenoxy)ethylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one shows enhanced cytotoxicity (IC₅₀ = 1.8 μM against MCF-7 cells) compared to parent compound .
Reaction Optimization Data
Critical parameters affecting reaction outcomes:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | ±15% yield per 10°C deviation |
| Solvent Polarity | ε = 20–38 (DMSO/DMF) | Maximizes nucleophilicity |
| Catalyst Loading | 5–10 mol% | Below 5%: incomplete reaction |
Microwave-assisted synthesis reduces reaction times by 60–70% compared to conventional heating .
Stability Considerations
The compound degrades under:
Scientific Research Applications
Anticancer Properties
Research has indicated that quinazolinone derivatives exhibit significant anticancer activities. For instance:
- Cytotoxicity Studies : The compound has been evaluated against various cancer cell lines, demonstrating inhibition of cell viability with IC50 values comparable to established chemotherapeutics. In one study, derivatives showed effective cytotoxicity against MCF-7 breast cancer cells, suggesting potential as anticancer agents .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on key enzymes:
- Cholinesterase Inhibition : A study highlighted its potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with selectivity indices indicating promising therapeutic applications in neurodegenerative diseases .
Anti-inflammatory Effects
Quinazolinone derivatives have also been reported to possess anti-inflammatory properties:
- COX-2 Inhibition : Some derivatives exhibited selective inhibition of cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs, suggesting their utility in treating inflammatory conditions .
Case Study 1: Cholinesterase Inhibition
A detailed investigation into the structure-activity relationship (SAR) of various quinazolinone derivatives demonstrated that modifications in the ethyl sulfanyl group significantly influenced enzyme binding affinity. The compound was found to exhibit an IC50 value of 1.6 µM against AChE, indicating strong inhibitory potential .
Case Study 2: Anticancer Activity
In vitro studies using MCF-7 cells revealed that treatment with 2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-quinazolin-4-one resulted in significant apoptotic activity. Mechanistic studies indicated that the compound triggered mitochondrial pathways leading to cytochrome c release and subsequent caspase activation .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(4-Chlorophenyl)-1H-quinazolin-4-one | Structure | Lacks ethyl sulfanyl group; studied for anticancer properties. |
| 2-(4-Chlorophenoxy)-3-methylquinazolin-4-one | Structure | Contains a methyl group; different biological activity profile. |
| 2-(Phenylthio)-1H-quinazolin-4-one | Structure | Substituted with phenylthio; distinct pharmacological properties. |
This table illustrates how the structural variations influence biological activities, highlighting the unique pharmacological profile of 2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-quinazolin-4-one.
Mechanism of Action
The mechanism of action of 2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity and thereby affecting cellular processes.
Pathways Involved: It may interfere with signaling pathways involved in cell growth and survival, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share the quinazolin-4-one scaffold but differ in substituents, leading to variations in physicochemical and biological properties:
Physicochemical Properties
- Solubility: The 4-chlorophenoxyethylsulfanyl group in the target compound likely increases lipophilicity compared to analogs with smaller substituents (e.g., methylsulfanyl in 91F). However, the hydroxyethyl group in 3-(2-hydroxyethyl)-2-sulfanylidene-1H-quinazolin-4-one () may enhance aqueous solubility due to hydrogen bonding.
- Molecular Weight : The target compound (331.79 g/mol) falls within the range of drug-like molecules, whereas bulkier analogs (e.g., 436.91 g/mol for the 4-methoxyphenyl derivative) may face challenges in bioavailability.
Analytical Characterization
- Techniques : Analogous compounds are characterized using LCMS, HPLC, NMR, and FTIR. For instance, SynHet’s 3-(4-chloro-2-fluorophenyl) derivative undergoes rigorous LCMS/GCMS validation, which could be applied to the target compound for purity assessment.
- Safety Profiling : The hydroxyethyl analog () includes a safety data sheet highlighting handling precautions, a framework applicable to the target compound despite lacking explicit toxicity data.
Biological Activity
The compound 2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-quinazolin-4-one belongs to a class of quinazolinone derivatives, which are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.
Biological Activity Overview
Recent studies have highlighted the significant biological activities associated with quinazolinone derivatives. The following sections summarize key findings related to the biological activity of 2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-quinazolin-4-one.
Anticancer Activity
-
Mechanism of Action :
- The compound exhibits dual inhibition of the EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) pathways, which are crucial for tumor growth and angiogenesis. This dual targeting is a promising strategy for enhancing anticancer efficacy .
- Molecular docking studies have shown that the compound binds effectively to the active sites of these receptors, suggesting a strong interaction that could lead to reduced cell proliferation in cancer cell lines .
-
Efficacy :
- In vitro studies demonstrated that 2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-quinazolin-4-one exhibited IC50 values ranging from 1.50 to 6.39 μM against various cancer cell lines, comparable to standard treatments like sorafenib .
- Flow cytometric analysis indicated that the compound induced significant apoptosis in HCT-116 cells, with about 46.53% of cells undergoing programmed cell death compared to only 2.15% in untreated controls .
Antibacterial Activity
The antibacterial properties of quinazolinone derivatives have been well-documented. Studies indicate that compounds with similar structures show varying degrees of activity against both gram-positive and gram-negative bacteria:
- Compounds derived from quinazolinones often demonstrate stronger activity against gram-positive bacteria compared to gram-negative strains .
- The presence of substituents on the phenyl ring significantly affects antibacterial efficacy; for instance, methoxy and methyl groups enhance activity compared to other electron-withdrawing groups .
Case Studies
Several case studies have been conducted to evaluate the biological activity of quinazolinone derivatives:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-quinazolin-4-one, and how can impurities be minimized?
- Methodology : A common approach involves reacting 4-chlorobenzaldehyde with methyl thioacetate to form intermediates like 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one, followed by hydrogenation with reagents such as 2,3-diazetidinone. Key steps include refluxing in ethanol with catalytic acetic acid and monitoring via TLC. Impurities like unreacted intermediates or oxidation byproducts can be minimized using column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Combine spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent positions (e.g., 4-chlorophenoxy protons at δ 7.2–7.4 ppm; quinazolinone carbonyl at ~165 ppm).
- Mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ at m/z 373.05).
- X-ray crystallography (if single crystals are obtainable) to resolve bond angles and confirm stereochemistry, as demonstrated for analogous quinazolinones in crystallography studies .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via HPLC.
- pH stability : Dissolve in buffers (pH 1–13) and analyze by UV-Vis spectroscopy for absorbance shifts.
- Light sensitivity : Expose to UV light (254 nm) and assess photodegradation products via LC-MS. Store in amber vials at –20°C to prevent thioether bond cleavage .
Advanced Research Questions
Q. How does the 4-chlorophenoxyethylsulfanyl moiety influence reactivity in nucleophilic substitution reactions?
- Methodology : Perform kinetic studies using polar aprotic solvents (e.g., DMF) with varying nucleophiles (e.g., amines, thiols). Monitor reaction rates via ¹H NMR or GC-MS. The electron-withdrawing chlorine atom enhances electrophilicity at the sulfur center, facilitating SN2 mechanisms. Compare with non-chlorinated analogs to isolate electronic effects .
Q. What contradictory data exist regarding the biological activity of this compound, and how can they be resolved?
- Contradictions : Discrepancies in antifungal efficacy (e.g., MIC values against Candida spp. ranging from 2–32 µg/mL) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion) or impurities.
- Resolution : Standardize protocols (CLSI guidelines) and validate purity via orthogonal methods (HPLC, elemental analysis). Use structure-activity relationship (SAR) models to correlate substituent effects (e.g., thioether vs. sulfone derivatives) .
Q. What computational strategies predict interactions between this compound and cytochrome P450 enzymes?
- Methodology :
- Docking simulations (AutoDock Vina) using CYP3A4 crystal structures (PDB: 4I3G) to identify binding poses.
- MD simulations (GROMACS) to assess stability of the enzyme-ligand complex over 100 ns.
- Validate predictions with in vitro CYP inhibition assays (fluorometric substrates) .
Q. How can synthetic byproducts from the quinazolinone core be characterized and mitigated?
- Byproducts : Common impurities include oxidized sulfides (sulfoxides/sulfones) or hydrolyzed quinazolinones.
- Mitigation : Optimize reaction atmosphere (N₂ purge to prevent oxidation). Use LC-MS/MS to identify byproducts, and refine purification with preparative HPLC (C18 column, acetonitrile/water mobile phase) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
